molecular formula C8H9NO B1394411 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol CAS No. 1065609-70-2

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

Cat. No.: B1394411
CAS No.: 1065609-70-2
M. Wt: 135.16 g/mol
InChI Key: NIRSJDGVNWIEOA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with manganese-catalyzed oxidation systems, where it undergoes oxidation reactions The nature of these interactions involves the formation of intermediate compounds that participate in further biochemical processes

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyclopenta[b]pyridine, including this compound, exhibit biological activities such as hypoglycemic effects and inhibition of protein kinases . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to act as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, it can bind to specific receptors or proteins, altering their conformation and function. These molecular interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, although these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity reaches a plateau at certain concentrations. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites These metabolic pathways are essential for the compound’s bioavailability and its overall impact on cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and its ability to reach target sites within the body. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell The compound’s activity and function are closely linked to its localization, as it needs to reach specific sites to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol involves the oxidation of 2,3-cyclopentenopyridine analogues. This reaction can be catalyzed by manganese(II) triflate (Mn(OTf)2) and uses tert-butyl hydroperoxide (t-BuOOH) as the oxidant. The reaction is typically carried out at 25°C in water, yielding the desired product with high chemoselectivity .

Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to its hydroxyl group, which imparts different chemical and biological properties compared to its analogues

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679722
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065609-70-2
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridine (5.0 g, 42 mmol) and MgSO4 (10 g, 84 mmol) in acetone (250 mL) was added a solution of KMnO4 (13 g, 84 mmol) in water (500 mL) at 60 degrees. The mixture was allowed to stir for 30 minutes at 60° C. IPA was slowly added to quench excess KMnO4. The reaction was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and pumped on a high vacuum pump to ensure complete removal of water. The residue was dissolved in ethanol (200 mL), and cooled with an ice bath. To this solution was slowly added NaBH4 (3.2 g, 84 mmol). When TLC showed complete reduction, water was added to quench excess NaBH4. Ethanol was removed on a rotavapor. The crude material was dissolved in EtOAc, washed with aq. NaHCO3, dried over sodium sulfate, and purified by MPLC (MeOH-DCM: 0-7%). The title compound was collected. LC-MS (IE, m/z): 136 [M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
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10 g
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reactant
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13 g
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reactant
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250 mL
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solvent
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500 mL
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solvent
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Quantity
3.2 g
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reactant
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol
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Reactant of Route 5
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Reactant of Route 6
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol

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